molecular formula C8H7Cl2N B8557689 2,6-Dichloro-4-isopropenylpyridine

2,6-Dichloro-4-isopropenylpyridine

Cat. No.: B8557689
M. Wt: 188.05 g/mol
InChI Key: ITAJVHXKCRIHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-isopropenylpyridine is a halogenated pyridine derivative characterized by two chlorine atoms at the 2- and 6-positions and an isopropenyl group (-CH₂C(CH₂)=CH₂) at the 4-position of the pyridine ring.

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

2,6-dichloro-4-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H7Cl2N/c1-5(2)6-3-7(9)11-8(10)4-6/h3-4H,1H2,2H3

InChI Key

ITAJVHXKCRIHFO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below summarizes key differences between 2,6-Dichloro-4-isopropenylpyridine and its analogs:

Compound Name Substituent at 4-Position Molecular Formula CAS Number Notable Properties/Applications
2,6-Dichloro-4-isopropenylpyridine Isopropenyl (-CH₂C(CH₂)=CH₂) C₈H₇Cl₂N Not Available Potential polymerization or addition reactions (hypothesized)
2,6-Dichloro-4-isocyanatopyridine Isocyanate (-NCO) C₆H₂Cl₂N₂O Not Provided Reactive towards amines; used in urethane/urea synthesis (tech-grade availability)
2,6-Dichloro-4-(chloromethyl)pyridine Chloromethyl (-CH₂Cl) C₆H₄Cl₃N 101990-72-1 Nucleophilic substitution reactions; precursor for further functionalization

Research Findings and Limitations

  • Thermal Stability : Chloromethyl and isocyanate substituents (in analogs) are prone to decomposition under heat, whereas isopropenyl groups may enhance thermal stability due to conjugation with the aromatic ring.
  • Industrial Relevance : The technical-grade status of 2,6-dichloro-4-isocyanatopyridine highlights its scalability, while 2,6-dichloro-4-(chloromethyl)pyridine’s commercial availability (CAS 101990-72-1) underscores its utility in organic synthesis .
  • Knowledge Gaps: Direct data on 2,6-dichloro-4-isopropenylpyridine’s physicochemical properties (e.g., melting point, solubility) and toxicity are absent in the provided evidence, necessitating further experimental validation.

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